4-(Difluoromethoxy)benzenethiol
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Overview
Description
4-(Difluoromethoxy)benzenethiol is an organic compound characterized by the presence of a difluoromethoxy group attached to a benzene ring, which also bears a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)benzenethiol typically involves the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate then reacts with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. The nitro group is subsequently reduced to an amino group using ferric oxide and activated carbon as catalysts, with water and hydrazine as reducing agents .
Industrial Production Methods
For industrial production, the process is optimized to ensure high yield, low cost, and minimal pollution. The use of sodium hydroxide and monochlorodifluoromethane under alkaline conditions is preferred due to its economic advantages and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)benzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Ferric oxide and activated carbon are used as catalysts, with water and hydrazine as reducing agents.
Substitution: Reactions often involve bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include 4-(difluoromethoxy)aniline and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Difluoromethoxy)benzenethiol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)benzenethiol involves its interaction with molecular targets and pathways. For instance, it has been shown to inhibit the TGF-β1-induced epithelial-mesenchymal transformation by reducing the phosphorylation levels of Smad2/3, thereby attenuating fibrosis . This indicates its potential therapeutic effects in treating fibrotic diseases.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)benzenesulfonyl chloride: Similar in structure but contains a sulfonyl chloride group instead of a thiol group.
4-(Difluoromethoxy)aniline: Contains an amino group instead of a thiol group.
4-(Difluoromethoxy)-3-hydroxybenzaldehyde: Contains a hydroxyl and aldehyde group instead of a thiol group.
Uniqueness
4-(Difluoromethoxy)benzenethiol is unique due to the presence of both a difluoromethoxy group and a thiol group on the benzene ring
Properties
CAS No. |
762272-51-5 |
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Molecular Formula |
C7H6F2OS |
Molecular Weight |
176.19 g/mol |
IUPAC Name |
4-(difluoromethoxy)benzenethiol |
InChI |
InChI=1S/C7H6F2OS/c8-7(9)10-5-1-3-6(11)4-2-5/h1-4,7,11H |
InChI Key |
UBIFQDYCLKNERP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC(F)F)S |
Origin of Product |
United States |
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